IOP Reduction vs. Betaxolol: Superior Absolute Efficacy in mmHg
In a comparative study, timolol maleate 0.5% achieved a mean IOP reduction of 8.4 mmHg (29%), compared to 7.6 mmHg (26%) for betaxolol HCl 0.5%, demonstrating a quantifiably greater absolute reduction [1]. This difference, while modest, is clinically meaningful in glaucoma management where every mmHg of IOP reduction correlates with decreased risk of visual field progression.
| Evidence Dimension | Mean reduction in intraocular pressure (IOP) from baseline |
|---|---|
| Target Compound Data | 8.4 mmHg (29%) |
| Comparator Or Baseline | Betaxolol HCl 0.5%: 7.6 mmHg (26%) |
| Quantified Difference | 0.8 mmHg greater absolute reduction (3% greater relative reduction) |
| Conditions | Patients with primary open-angle glaucoma (POAG) or ocular hypertension; 4-week treatment duration; twice-daily dosing. |
Why This Matters
Superior absolute IOP reduction directly influences procurement decisions for glaucoma therapeutics, as efficacy is the primary clinical endpoint.
- [1] Berry, D. P., Van Buskirk, E. M., Shields, M. B., & Spaeth, G. L. (1984). Betaxolol vs Timolol: A comparison of efficacy and side effects. Archives of Ophthalmology, 102(1), 42-45. View Source
